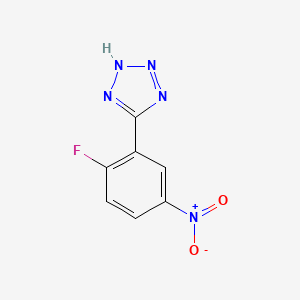

5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole, also known as 5-Fluoro-2-nitro-4-phenyl-2H-tetrazole or 5-FNP-2H-T, is a small molecule of interest to the scientific community due to its unique properties and potential applications. 5-FNP-2H-T is a heterocyclic aromatic compound containing an aromatic ring and a tetrazole group. It is a colorless, crystalline solid with a melting point of 137-139°C. 5-FNP-2H-T is insoluble in water, but soluble in organic solvents such as ethanol, methanol, and acetone.

Applications De Recherche Scientifique

Corrosion Inhibition

5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole and its derivatives have shown effectiveness in inhibiting corrosion. A study by Ehsani et al. (2014) demonstrated that 1-(4-nitrophenyl)-5-amino-1H-tetrazole, a compound similar to 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole, was effective in preventing corrosion of stainless steel in acidic environments. The compound was found to adsorb on metal surfaces, reducing acid attack on the steel. This suggests potential applications of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole in industrial settings for corrosion prevention (Ehsani et al., 2014).

High Energy Compounds

Research by Haiges and Christe (2015) into 5-(Fluorodinitromethyl)-2H-tetrazole, a related compound, highlights its potential as a high-energy material. This study involved the synthesis of various tetrazolates, exploring their properties as energetic compounds. The high energy content of these tetrazolates indicates possible applications in areas such as propulsion or as energetic materials in other capacities (Haiges & Christe, 2015).

Spectroscopic Analysis

Fraser and Haque (1968) conducted a study on the nuclear magnetic resonance and mass spectral properties of 5-phenyltetrazole and its derivatives, which are structurally similar to 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole. Their findings in characterizing these compounds using spectroscopic techniques suggest potential applications in analytical chemistry, especially in structure elucidation of similar heterocyclic compounds (Fraser & Haque, 1968).

Antimicrobial Applications

G. Naganagowda and A. Petsom (2012) investigated the synthesis and antimicrobial properties of 3-chloro-1-benzothiophene-2-carbonylchloride derivatives, including 5-(3-chloro-1-benzothiophen-2-yl)-1-(2-nitrophenyl)-1H-tetrazole. This study suggests that derivatives of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole might have potential uses in developing new antimicrobial agents (Naganagowda & Petsom, 2012).

Catalysis in Chemical Reactions

Bhattacharya and Vemula (2005) explored the use of 5-alkyl-1H-tetrazoles as catalysts in ester hydrolysis. This research implies that 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole derivatives could potentially act as effective catalysts in organic synthesis, particularly in hydrolysis reactions (Bhattacharya & Vemula, 2005).

Propriétés

IUPAC Name |

5-(2-fluoro-5-nitrophenyl)-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN5O2/c8-6-2-1-4(13(14)15)3-5(6)7-9-11-12-10-7/h1-3H,(H,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUYMBWDUWZGHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C2=NNN=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B1358082.png)